Regioisomeric Purity: 5-Amine vs. 3-Amine Isomer
The target compound 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (5-amino isomer) is selectively synthesized and supplied as a distinct regioisomer, whereas the 3-amino isomer, 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7), is a separate commercial product. The 5-amino regioisomer places the primary amine at the 5-position of the pyrazole, offering a unique vector for derivatization compared to the 3-amino isomer [1]. The certified purity of the target compound is NLT 98%, as confirmed by vendor specification . In contrast, the 3-amino isomer is also commercially available, but its distinct IUPAC name and CAS number confirm it is a different chemical entity with non-interchangeable reactivity [1]. No quantitative head-to-head biological or reactivity data comparing these two specific isomers was identified in the open literature at the time of analysis, indicating a gap in publicly available comparative data.
| Evidence Dimension | Regioisomeric identity and commercial purity |
|---|---|
| Target Compound Data | 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine; Purity NLT 98% |
| Comparator Or Baseline | 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7); Commercial powder, purity not standardized in this comparison |
| Quantified Difference | Distinct CAS numbers (1187767-17-4 vs 1249384-77-7) and IUPAC names confirm non-identical chemical entities. Purity specification for the target is NLT 98%. |
| Conditions | Vendor analytical certification; no joint assay available. |
Why This Matters
For synthetic chemists, the position of the amine dictates the site of further functionalization, making regioisomeric purity a critical procurement parameter to ensure synthetic route fidelity.
- [1] American Elements. 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine. CAS 1249384-77-7. SDS, Rev. 2022-01-15. View Source
